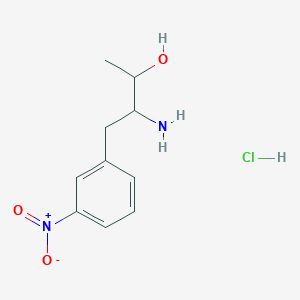

3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride

Description

BenchChem offers high-quality 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-7(13)10(11)6-8-3-2-4-9(5-8)12(14)15;/h2-5,7,10,13H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUXRZNHCWVZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC(=CC=C1)[N+](=O)[O-])N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl

An In-depth Technical Guide to the Chemical Structure of 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3-Amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (HCl). While publicly available experimental data for this specific molecule is limited, this document leverages fundamental principles of organic chemistry and spectroscopy to elucidate its structural characteristics. We present a detailed breakdown of its constituent functional groups, predict its spectroscopic signatures (¹H NMR, ¹³C NMR, IR), propose a plausible multi-step synthetic pathway, and outline a robust analytical workflow for structural verification and quality control. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential application of this and related nitroaromatic compounds.

Introduction and Structural Overview

3-Amino-4-(3-nitrophenyl)butan-2-ol HCl is a multifaceted organic molecule featuring a butanol backbone substituted with three key functional groups: an amino group, a hydroxyl group, and a 3-nitrophenyl group. The hydrochloride salt form enhances its stability and aqueous solubility, which are often desirable properties for pharmaceutical development and biological screening.

The core structure consists of a four-carbon butanol chain. The key substitutions are:

-

A hydroxyl (-OH) group at the C2 position, making it a secondary alcohol.

-

An amino (-NH₂) group at the C3 position, which is protonated in the HCl salt form (-NH₃⁺).

-

A 3-nitrophenyl group attached to the C4 position. This aromatic ring with a nitro (-NO₂) substituent at the meta position is a strong electron-withdrawing group, significantly influencing the molecule's electronic properties and reactivity.

The presence of two chiral centers at C2 and C3 implies the potential for four stereoisomers (two pairs of enantiomers). The specific stereochemistry is not defined in the common nomenclature and would require stereospecific synthesis or chiral separation and analysis for determination.

Core Chemical Properties

A summary of the fundamental properties of 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂O₃ | |

| Molecular Weight | 246.69 g/mol | |

| IUPAC Name | 3-amino-4-(3-nitrophenyl)butan-2-ol;hydrochloride | [1] |

| CAS Number | 2418670-67-2 | |

| Physical Form | Powder | |

| Canonical SMILES | CC(C(CC1=CC(=CC=C1)[O-])N)O.Cl | [1] |

| InChI Key | WBUXRZNHCWVZSG-UHFFFAOYSA-N |

Proposed Synthesis Pathway

Synthesis Workflow Diagram

Caption: A multi-step synthetic route from common starting materials.

Detailed Experimental Protocol

Objective: To synthesize 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl.

Step 1: Synthesis of 4-(3-Nitrophenyl)but-3-en-2-one (Chalcone)

-

Dissolve 3-nitrobenzaldehyde (1.0 eq) in acetone (10.0 eq), which serves as both reactant and solvent.

-

Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture at room temperature while stirring vigorously.

-

Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product, 4-(3-nitrophenyl)-4-hydroxybutan-2-one, may undergo spontaneous dehydration or can be encouraged by gentle heating to yield the target intermediate, 4-(3-nitrophenyl)but-3-en-2-one. Purify by column chromatography if necessary.

Step 2: Synthesis of 3-Amino-4-(3-nitrophenyl)butan-2-ol (Reductive Amination)

-

Dissolve the intermediate from Step 1 (1.0 eq) in methanol.

-

Add an excess of ammonium acetate or a solution of ammonia in methanol.

-

Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise while keeping the temperature below 20°C.

-

Causality: Sodium cyanoborohydride is chosen for its selectivity in reducing the imine formed in situ over the ketone, although some reduction of the ketone to the alcohol is expected and desired.

-

-

Stir the reaction mixture overnight at room temperature.

-

Quench the reaction by carefully adding dilute HCl.

-

Evaporate the methanol and basify the aqueous residue with NaOH solution.

-

Extract the product (the free base) with dichloromethane, dry the organic layer, and concentrate to yield the crude product.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude free base from Step 2 in a minimal amount of isopropanol or diethyl ether.

-

Slowly add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl.

Structural Elucidation and Analytical Workflow

Due to the absence of published experimental spectra, this section predicts the expected spectroscopic data based on the molecule's structure and proposes a standard workflow for its characterization.

Analytical Verification Workflow

Caption: A standard analytical workflow for confirming product identity and purity.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (in D₂O or DMSO-d₆)

-

Aromatic Protons (4H): Expect complex signals in the range of δ 7.5-8.5 ppm. The nitro group's meta-positioning will lead to distinct splitting patterns for the four protons on the phenyl ring.

-

-CH-OH Proton (1H): A multiplet around δ 3.8-4.2 ppm. Its coupling to the adjacent methyl and -CH-NH₃⁺ protons will result in a complex signal.

-

-CH-NH₃⁺ Proton (1H): A multiplet around δ 3.2-3.6 ppm, coupled to the -CH-OH proton and the benzylic -CH₂- protons.

-

Benzylic Protons (-CH₂-) (2H): Two diastereotopic protons adjacent to the phenyl ring and a chiral center. They will appear as two separate multiplets (or a complex multiplet) around δ 2.8-3.1 ppm.

-

Methyl Protons (-CH₃) (3H): A doublet around δ 1.1-1.3 ppm, coupled to the -CH-OH proton.

-

-NH₃⁺ and -OH Protons: Broad signals, which may exchange with D₂O. In DMSO-d₆, they would appear as distinct, broad singlets.

¹³C NMR Spectroscopy (in D₂O or DMSO-d₆)

-

Aromatic Carbons (6C): Signals expected between δ 120-150 ppm. The carbon attached to the nitro group (C-NO₂) will be highly deshielded (around δ 148 ppm), and the ipso-carbon attached to the butyl chain will be around δ 140-142 ppm.

-

-CH-OH Carbon (1C): Signal expected around δ 65-70 ppm.

-

-CH-NH₃⁺ Carbon (1C): Signal expected around δ 55-60 ppm.

-

Benzylic Carbon (-CH₂-) (1C): Signal expected around δ 35-40 ppm.

-

Methyl Carbon (-CH₃) (1C): Signal expected in the shielded region, around δ 18-22 ppm.

FTIR Spectroscopy (KBr Pellet)

-

O-H Stretch: Broad peak around 3200-3400 cm⁻¹, characteristic of the alcohol group.

-

N-H Stretch: Broad peak from the -NH₃⁺ group, typically overlapping with the O-H stretch in the 3000-3300 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aliphatic): Peaks around 2850-3100 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks; an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O Stretch (Alcohol): Peak around 1050-1150 cm⁻¹.

Potential Applications and Significance

The structural motifs within 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl suggest potential utility in drug discovery and as a synthetic intermediate.

-

Medicinal Chemistry: The amino alcohol core is a common pharmacophore in many biologically active compounds. The nitrophenyl group can act as a precursor to an aminophenyl group via reduction.[2] Aminophenyl-containing compounds have a wide range of biological activities. This molecule could serve as a lead compound or a building block for creating libraries of new chemical entities for screening.

-

Organic Synthesis: As a functionalized molecule, it can be a versatile intermediate. The hydroxyl and amino groups can be further derivatized to introduce new functionalities, while the nitro group can be reduced to an amine, which can then undergo a plethora of reactions (e.g., diazotization, acylation).[2]

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the chemical structure of 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl. By dissecting its structure, proposing a logical synthesis, predicting its spectroscopic fingerprint, and outlining a verification workflow, this document serves as a crucial starting point for any researcher interested in this compound. The true empirical characterization awaits experimental synthesis and analysis, which will be essential to validate the predictions made herein and to fully unlock the potential of this molecule in scientific research and development.

References

Sources

- 1. PubChemLite - 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (C10H14N2O3) [pubchemlite.lcsb.uni.lu]

- 2. Buy 4-(3-Nitrophenyl)butan-2-ol [smolecule.com]

- 3. Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline – ScienceOpen [scienceopen.com]

Technical Guide: Molecular Characterization and Synthesis of Nitrophenyl Amino Alcohol Derivatives

Topic: Molecular Weight and Formula of Nitrophenyl Amino Alcohol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Significance

Nitrophenyl amino alcohols represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for broad-spectrum antibiotics (e.g., Chloramphenicol) and precursors for

This guide provides a definitive technical analysis of the molecular weight (MW) and formulaic properties of these derivatives. It moves beyond static data to explore the synthetic causality that defines these values and the analytical protocols required to validate them.

Molecular Specifications of Key Derivatives

The physicochemical properties of these derivatives are dictated by the substitution pattern on the phenyl ring and the length of the alkyl chain. The general formula for a non-halogenated, mono-nitrophenyl amino alcohol is typically

Table 1: Comparative Physicochemical Data

| Compound Name | CAS Registry | Molecular Formula | Molecular Weight ( g/mol ) | Structural Role |

| 2-Amino-1-(4-nitrophenyl)ethanol | 16428-47-0 | 182.18 | Core Scaffold | |

| Chloramphenicol | 56-75-7 | 323.13 | Antibiotic Standard | |

| (5-Amino-2-nitrophenyl)methanol | 77376-03-5 | 168.15 | Reduced Linker | |

| 2-((4-Nitrophenyl)amino)ethanol | 1965-54-4 | 182.18 | Regioisomer (N-alkyl) | |

| Coryneine (Analog) | N/A | 196.20 | Methylated Derivative |

Critical Insight: Note the isomerism between 2-amino-1-(4-nitrophenyl)ethanol and 2-((4-nitrophenyl)amino)ethanol. While they share the same MW (182.18) and Formula (

), their fragmentation patterns in Mass Spectrometry differ significantly due to the stability of the-cleavage products.

Synthesis Workflow & Causality

To control the molecular weight and formula, one must control the synthesis. The most robust pathway for generating the 2-amino-1-aryl-ethanol scaffold is the Henry Reaction (Nitroaldol) followed by chemoselective reduction.

Mechanistic Pathway

The synthesis begins with the condensation of a nitrobenzaldehyde with a nitroalkane. This establishes the carbon skeleton (

-

Non-selective reduction (e.g.,

) will reduce both the aliphatic nitro group and the aromatic nitro group, altering the formula from -

Selective reduction (e.g.,

then

Diagram 1: Synthesis Logic Flow

Caption: Stepwise synthesis logic showing molecular formula evolution from aldehyde precursor to amino alcohol target.

Experimental Protocol: Synthesis of 2-Amino-1-(4-nitrophenyl)ethanol

Objective: Synthesize the core scaffold (

Phase 1: The Henry Reaction

-

Reagents: Dissolve 4-nitrobenzaldehyde (10 mmol) in absolute ethanol (20 mL). Add nitromethane (15 mmol).

-

Catalysis: Cool to 0°C. Add catalytic triethylamine (1 mmol) dropwise.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 1N HCl (to remove amine) and brine. Dry over

. -

Validation: The intermediate is a nitro-alcohol (

, MW 212.16).

Phase 2: Selective Reduction

Note: To retain the aromatic nitro group, avoid harsh catalytic hydrogenation.

-

Reduction: Dissolve the nitro-alcohol intermediate in Methanol.

-

Reagent: Add

(10% wt) and Ammonium Formate (transfer hydrogenation) OR use-

Correction: Standard

often reduces the aromatic nitro. To target only the aliphatic nitro to amine while keeping the aromatic nitro intact (to match the MW 182.18 target), use Iron powder in acetic acid or

-

-

Refined Step: Add

(1 eq) to the methanol solution. Add -

Purification: Filter through Celite. Acid-base extraction yields the free amine.

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical identity relies on orthogonal validation: Mass Spectrometry (MS) and NMR.

Mass Spectrometry Fragmentation Logic

The molecular ion (

Key Fragmentation Pathways:

-

Loss of Water (

): Characteristic of alcohols.[2] -

-Cleavage: The bond between the carbinol carbon and the amine carbon breaks.[2]

-

This generates a nitrophenyl-hydroxymethyl cation (

) and an iminium ion.

-

-

Nitro Group Loss: Loss of

(

Diagram 2: MS Fragmentation Pathway

Caption: Predicted ESI+ mass spectrometry fragmentation tree for structural confirmation.

NMR Validation Criteria

To confirm the formula

-

NMR (DMSO-

-

Aromatic Region: Two doublets (AA'BB' system) around 7.5–8.2 ppm (4 protons), confirming the para-substituted benzene.

-

Chiral Center: A multiplet at ~4.7 ppm (CH-OH).

-

Methylene: A multiplet at ~2.7–2.9 ppm (

). -

Exchangeable Protons: Broad singlets for

and

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2831405, 2-Amino-1-(4-nitrophenyl)ethanol. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Physical Properties & Characterization of 3-Amino-4-(3-nitrophenyl)butan-2-ol Salts

Executive Summary

Target Compound: 3-Amino-4-(3-nitrophenyl)butan-2-ol (and its Hydrochloride salt) CAS Registry Number: 2418670-67-2 (HCl salt) Molecular Formula: C₁₀H₁₄N₂O₃[1] · HCl Class: Chiral Amino-Alcohol / Homophenylalanine Derivative

This technical guide provides a rigorous analysis of the physical properties, solid-state characteristics, and experimental characterization protocols for the salt forms of 3-Amino-4-(3-nitrophenyl)butan-2-ol. As a critical intermediate in the synthesis of beta-3 adrenergic receptor agonists and potential protease inhibitors, the physicochemical stability of this compound is paramount for drug substance process development.

Part 1: Chemical Identity & Structural Logic[2]

The compound features a butan-2-ol backbone with two critical functional handles: a primary amine at the C3 position and a 3-nitrophenyl group at the C4 position.[2] The presence of two chiral centers (C2 and C3) creates four potential stereoisomers. In pharmaceutical applications, the specific diastereomer (typically anti or syn) dictates biological activity.

Physicochemical Profile (Computed & Expected)

The following data aggregates computed properties and expected experimental values based on structural analogs (e.g., phenylisoserine derivatives).

| Property | Value / Description | Significance |

| Molecular Weight | 210.23 g/mol (Free Base)246.69 g/mol (HCl Salt) | Critical for stoichiometry in scale-up. |

| pKa (Base) | ~9.2 (Amine) | Indicates high basicity; readily forms salts with strong acids (HCl, H₂SO₄). |

| LogP (Octanol/Water) | ~0.9 (Free Base) | Moderate lipophilicity; implies good membrane permeability but requires salt formation for aqueous solubility. |

| Melting Point | Expected: 150°C – 185°C (HCl Salt) | High lattice energy typical of amino-alcohol salts. Sharp endotherm indicates high purity. |

| Hygroscopicity | Moderate to High | The salt form (ionic) combined with hydroxyl/amine H-bonding donors makes it prone to moisture uptake. |

| Chirality | 2 Chiral Centers (C2, C3) | Requires chiral HPLC for diastereomeric excess (de) and enantiomeric excess (ee) determination. |

Part 2: Solid-State Characterization & Solubility

Salt Selection Logic

For this amino-alcohol, the Hydrochloride (HCl) salt is the standard first-line choice due to:

-

Counter-ion Size: Chloride is small, facilitating tight crystal packing.

-

pKa Delta: The

between the amine (~9.2) and HCl (-7) is >16, ensuring complete proton transfer and a stable ionic lattice. -

Processability: HCl salts of amino-alcohols generally crystallize well from alcoholic solvents (Ethanol/IPA).

Solubility Profile

-

Water: High (>50 mg/mL). The ionic nature of the salt overcomes the lipophilicity of the nitrophenyl ring.

-

Methanol/Ethanol: Moderate to High. Useful for recrystallization.

-

Acetone/Ethyl Acetate: Low. These are ideal anti-solvents for inducing crystallization.

-

Non-polar (Hexane/Heptane): Insoluble.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Salt Formation & Crystallization

Objective: To synthesize high-purity 3-Amino-4-(3-nitrophenyl)butan-2-ol Hydrochloride.

-

Dissolution: Dissolve 10.0 g (47.6 mmol) of the free base in 50 mL of absolute Ethanol at 45°C. Ensure complete dissolution (solution must be clear).

-

Acid Addition: Slowly add 1.1 equivalents (52.4 mmol) of concentrated HCl (or 4M HCl in Dioxane) dropwise over 20 minutes.

-

Control Point: Monitor temperature; exotherm should not exceed 55°C to prevent degradation of the nitro group.

-

-

Nucleation: Cool the solution to 20°C over 1 hour. If no precipitate forms, seed with 10 mg of authentic crystal or scratch the vessel wall.

-

Anti-Solvent Addition: Add 50 mL of Ethyl Acetate (or MTBE) slowly to drive precipitation.

-

Isolation: Cool to 0-5°C and stir for 2 hours. Filter the white crystalline solid.

-

Drying: Vacuum dry at 40°C for 12 hours.

-

Validation: Yield should be >85%. Purity by HPLC >98%.

-

Protocol B: Polymorph Screening (DSC & XRPD)

Objective: To identify the thermodynamically stable form.

-

Slurry Experiment: Suspend excess salt in three solvents (Isopropanol, Acetone/Water 95:5, Acetonitrile) at 25°C for 48 hours.

-

Filtration & Analysis: Filter solids and analyze wet cake by X-Ray Powder Diffraction (XRPD).

-

Thermal Stress: Subject the isolated solid to Differential Scanning Calorimetry (DSC).

-

Success Criteria: A single, sharp endothermic peak (melting) without prior exotherms (which would indicate a metastable polymorph converting to a stable one).

-

Part 4: Visualization of Workflows

Salt Formation & Characterization Logic

The following diagram illustrates the decision matrix for synthesizing and validating the salt form.

Caption: Workflow for the synthesis and solid-state validation of the hydrochloride salt.

Stereochemical Verification

Since the compound has two chiral centers, verifying the specific isomer is critical.

Caption: Stereochemical assignment strategy using NMR coupling constants to distinguish diastereomers.

References

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 154577634, 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride. Retrieved from [Link]

- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for salt selection protocols).

- Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Methodological & Application

Derivatization of 3-Amino-4-(3-nitrophenyl)butan-2-ol for peptide synthesis

Application Note: Orthogonal Protection and Derivatization of 3-Amino-4-(3-nitrophenyl)butan-2-ol for SPPS

Executive Summary

3-Amino-4-(3-nitrophenyl)butan-2-ol is a critical chiral scaffold, functioning primarily as a hydroxyethylamine transition-state isostere (mimicking the tetrahedral intermediate of peptide bond hydrolysis). It is structurally analogous to a reduced phenylalanine-alanine or phenylalanine-glycine junction. In drug development, particularly for aspartic protease inhibitors (e.g., HIV protease, BACE1), this core is essential.

To incorporate this molecule into Solid-Phase Peptide Synthesis (SPPS), the free amine must be protected with a base-labile group (Fmoc), and the secondary alcohol often requires orthogonal protection (e.g., TBS or tBu) to prevent O-acylation during subsequent coupling steps. Additionally, the 3-nitrophenyl moiety serves as a "masked" aniline, stable to standard SPPS conditions but reducible post-synthesis for further functionalization (e.g., cyclization or affinity tagging).

This guide details the chemoselective N-Fmoc protection and O-silylation of this scaffold, ensuring high purity and stereochemical integrity.

Strategic Analysis & Chemical Logic

Before initiating derivatization, the operator must understand the reactivity profile of the substrate to avoid common pitfalls such as racemization or di-protection.

| Functional Group | Reactivity Challenge | Strategic Solution |

| Primary Amine (C3) | Highly nucleophilic; prone to over-acylation. | Use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) instead of Fmoc-Cl to control reactivity and suppress dipeptide formation. |

| Secondary Alcohol (C2) | Moderately nucleophilic; risk of O-Fmoc formation at high pH. | Maintain reaction pH between 8.0–8.5 . If O-Fmoc forms, it can be cleaved selectively with mild base.[][2][3] |

| Nitro Group (Aryl) | Electron-withdrawing; generally stable. | Compatible with Fmoc/tBu strategies. Avoid strong reducing agents (e.g., SnCl2, H2/Pd) until the final step. |

| Stereocenters (C2, C3) | Susceptible to epimerization under strong activation. | Avoid carboxyl-activation conditions (e.g., HATU/DIEA) on the molecule itself until the amine is protected. |

Experimental Workflows (Visualization)

The following diagram illustrates the conversion of the raw amino alcohol into a fully protected building block ready for SPPS.

Figure 1: Step-wise derivatization pathway ensuring chemoselectivity.

Detailed Protocols

Protocol A: Chemoselective N-Fmoc Protection

Objective: Introduce the Fmoc group at the N-terminus without acylating the hydroxyl group.

-

Reagents:

-

Substrate: 3-Amino-4-(3-nitrophenyl)butan-2-ol (1.0 equiv)

-

Reagent: Fmoc-OSu (1.1 equiv)

-

Base: NaHCO₃ (2.0 equiv)[4]

-

Solvent: 1,4-Dioxane : Water (1:1 v/v)

-

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of the amino alcohol in 25 mL of 1,4-dioxane.

-

Base Addition: Dissolve 20 mmol of NaHCO₃ in 25 mL of distilled water. Add this solution to the dioxane mixture.

-

Critical Check: Verify pH is ~8.5. If pH > 9.5, O-acylation risk increases.

-

-

Reagent Addition: Cool the mixture to 0°C (ice bath). Add Fmoc-OSu (11 mmol) portion-wise over 15 minutes.

-

Why Fmoc-OSu? Fmoc-Cl is too reactive and often leads to significant O-Fmoc byproducts and dipeptides [1]. Fmoc-OSu is milder and more selective for amines.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

-

Endpoint: Disappearance of the free amine peak.[]

-

-

Work-up:

-

Evaporate dioxane under reduced pressure (rotary evaporator).

-

Dilute the remaining aqueous slurry with 100 mL water.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organic layers with 1M HCl (to remove unreacted amine), water, and brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.

-

Target:N-Fmoc-3-amino-4-(3-nitrophenyl)butan-2-ol .

-

Protocol B: Orthogonal O-Silylation (TBS Protection)

Objective: Protect the secondary alcohol to prevent interference during peptide coupling (O-acylation) or dehydration.

-

Reagents:

-

Substrate: N-Fmoc-Intermediate (from Protocol A) (1.0 equiv)

-

Reagent: tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 equiv)

-

Base: Imidazole (2.5 equiv)

-

Solvent: Anhydrous DMF

-

Step-by-Step Methodology:

-

Preparation: Dissolve the N-Fmoc intermediate (dried thoroughly) in anhydrous DMF (0.2 M concentration) under an Argon or Nitrogen atmosphere.

-

Activation: Add Imidazole (2.5 equiv) and stir until dissolved.

-

Silylation: Cool to 0°C. Add TBS-Cl (1.2 equiv) in one portion.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir overnight (12–16 hours).

-

Work-up:

-

Dilute with diethyl ether or EtOAc (TBS derivatives are very lipophilic).

-

Wash with saturated NaHCO₃, water (3x to remove DMF), and brine.

-

-

Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

-

Note: Fmoc groups are stable to these mild basic conditions, but avoid prolonged exposure to primary amines.

-

Integration into Peptide Synthesis (SPPS)

Once the molecule is protected as Fmoc-Amino-Alcohol(TBS)-Nitro , it acts as a specialized building block.

Loading Strategy: Since this molecule lacks a carboxylic acid, it cannot be loaded onto standard Wang or Rink Amide resins directly via a C-terminus.

-

Option 1 (Mid-chain insertion): If this is a transition state mimic between two amino acids, the C-terminus (alcohol) must be converted to an activated species (e.g., succinate linker) or coupled to the preceding amino acid in solution before SPPS.

-

Option 2 (C-Terminal Cap): Load onto 2-Chlorotrityl Chloride Resin via the hydroxyl group.

Nitro Reduction (Post-Synthesis): The 3-nitrophenyl group remains intact during standard Fmoc SPPS (TFA cleavage removes the TBS group but leaves the Nitro group).

-

To convert to Amine: Use SnCl₂·2H₂O in DMF (on-resin) or catalytic hydrogenation (H₂/Pd-C) after cleavage. This yields a 3-aminophenylalanine-like moiety, useful for cyclization or attaching fluorescent dyes.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research, 35(3), 161–214.

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191.

-

Barlos, K., et al. (1991). Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen.[8] Tetrahedron Letters, 30(30), 3943–3946.

Sources

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chimia.ch [chimia.ch]

- 8. peptide.com [peptide.com]

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Amino-4-(3-nitrophenyl)butan-2-ol

This guide outlines the optimized protocol for synthesizing 3-Amino-4-(3-nitrophenyl)butan-2-ol , a critical scaffold often used as a precursor for protease inhibitors or adrenergic receptor modulators.[1] The presence of the 3-nitro group presents a specific chemoselectivity challenge during the nucleophilic addition steps, requiring deviations from standard amino acid transformation protocols.

Part 1: Strategic Route Analysis

The most robust synthesis proceeds via the Modified Phenylalanine Route , starting from commercially available 3-Nitro-L-phenylalanine .[1] This pathway offers the highest stereochemical control and scalability, provided the "Nitro-Grignard Incompatibility" is managed correctly.[1]

Core Workflow:

-

N-Protection: 3-Nitro-L-Phe

N-Boc-3-Nitro-L-Phe. -

Activation: Conversion to Weinreb Amide .

-

Nucleophilic Addition (Critical): Chemoselective addition of Methyl Grignard to form the Methyl Ketone .

-

Diastereoselective Reduction: Ketone

Alcohol (Target).[1] -

Deprotection: (Optional depending on final application).

Caption: Optimized synthetic pathway highlighting the critical chemoselective ketone formation step.

Part 2: Technical Troubleshooting & Optimization

Phase 1: Weinreb Amide Synthesis

Objective: Convert the carboxylic acid to the N-methoxy-N-methylamide without racemization.[1]

Common Issue: Low yield or difficult purification due to coupling reagent byproducts. Standard Protocol: EDC/HOBt is standard, but for nitro-aromatics, the activated ester can be sluggish.[1]

Q: My yield is stalled at 60%. How do I drive this to completion? A: Switch to TBTU or HATU with N-Methylmorpholine (NMM) in DMF/DCM (1:1).[1] The nitro group withdraws electrons from the aromatic ring, slightly deactivating the system.

-

Protocol Adjustment:

Phase 2: The "Nitro-Grignard" Paradox (Ketone Formation)

Objective: Add the methyl group to the amide without attacking the nitro group.[1]

The Problem: Grignard reagents (MeMgBr) are notorious for attacking nitro groups (forming hydroxylamines or azoxy compounds) and causing oxidative dimerization.[1]

Q: I see a complex mixture and loss of the nitro group after adding MeMgBr. What happened? A: You likely performed the addition at too high a temperature or without Lewis acid stabilization. The nitro group is susceptible to reduction/addition by Grignard reagents above -40°C.[1]

The Solution: The Organocerium Method (Imamoto Conditions) Using anhydrous Cerium(III) Chloride suppresses the basicity of the Grignard reagent while enhancing its nucleophilicity toward the carbonyl. This is the Gold Standard for nitrophenyl substrates.

Optimized Protocol (Self-Validating):

-

Drying CeCl3: Heat CeCl3•7H2O (3.0 eq) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Validation: The white powder must turn fine and "fluffy." If it remains clumpy, it is not dry.[1]

-

Slurry Formation: Cool the flask to 0°C, add dry THF, and stir for 1 hour to form a milky suspension.

-

Reagent Formation: Cool to -78°C . Add MeMgCl (3.0 eq, 3M in THF) dropwise.[1] Stir for 30 min. Note: MeMgCl is preferred over MeMgBr for cleaner cerium transmetallation.[1]

-

Addition: Add the Weinreb amide (1.0 eq) in THF dropwise over 20 mins.

-

Quench: Quench at -78°C with dilute acetic acid or sat. NH4Cl. Do not warm before quenching.[1]

Phase 3: Diastereoselective Reduction

Objective: Set the stereocenter at C2 (Alcohol) relative to C3 (Amine).[1]

Q: I need the anti-isomer (typically required for protease activity), but I'm getting a 1:1 mix. A: Sodium Borohydride (NaBH4) in methanol often gives poor selectivity due to competing chelation/non-chelation transition states.[1] You must control the conformation.

Selectivity Control Table:

| Desired Isomer | Reagent System | Solvent | Mechanism | Expected Ratio (Anti:Syn) |

| Anti (Target) | NaBH4 | EtOH (Abs) | Felkin-Anh (Non-chelated) | ~4:1 |

| Anti (High) | LiAlH(OtBu)3 | EtOH (-78°C) | Steric Control | >10:1 |

| Syn | Zn(BH4)2 | Et2O | Chelation Control (Cram) | 1:9 |

| Syn | L-Selectride | THF (-78°C) | Steric/Chelation | 1:20 |

Protocol for Anti-Selectivity (LiAlH(OtBu)3):

-

Dissolve the ketone in absolute Ethanol. Cool to -78°C.[1]

-

Add LiAlH(OtBu)3 (2.0 eq) as a solid or solution.[1]

-

Stir for 4 hours at -78°C.

-

Validation: Monitor by TLC.[2] The anti-isomer is usually more polar (lower Rf) than the syn-isomer in EtOAc/Hexane systems due to hydrogen bonding capability.[1]

Part 3: FAQ & Troubleshooting Matrix

Q: Can I use MeLi instead of the Cerium method? A: Yes, but it is riskier. MeLi is a harder nucleophile and faster at -78°C, but it is also a stronger base.[1] If you lack anhydrous CeCl3, use MeLi at -100°C (ether/liquid N2 bath) and quench strictly after 10 minutes.

Q: The nitro group was reduced to an aniline during the ketone reduction step. Why? A: You likely used Pd/C + H2 or a dissolving metal reduction. NaBH4 and LiAlH(OtBu)3 are chemoselective and will not reduce the aromatic nitro group under standard conditions.[1] Avoid using transition metal catalysts in this step.

Q: My final product is an oil, but it should be a solid. A: Amino alcohols are notorious for forming oils due to hydrogen bonding.[1]

-

Fix: Convert to the Hydrochloride salt. Dissolve the oil in dry ether and bubble HCl gas (or add 4M HCl in Dioxane). The salt should precipitate as a white solid, which also purifies the compound.

References

-

Weinreb Amide Synthesis & Utility : Nahm, S.; Weinreb, S. M.[1][3] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

-

Organocerium Reagents (Imamoto Conditions) : Imamoto, T.; Kusumoto, T.; Tawarayama, Y.; Sugiura, Y.; Mita, T.; Hatanaka, Y.; Yokoyama, M. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[1] Journal of Organic Chemistry, 1984 , 49(21), 3904–3912.[1] Link[1]

-

Chemoselectivity of Grignards with Nitro Groups : Sapountzis, I.; Knochel, P. "A new general preparation of polyfunctional diarylamines."[1] Journal of the American Chemical Society, 2002 , 124(32), 9390-9391.[1] (Demonstrates low-temp compatibility). Link[1]

-

Stereoselective Reduction of Amino Ketones : Hoffman, R. V.; Maslouh, N.; Cervantes-Lee, F. "Stereoselective reduction of α-amino ketones."[1] Journal of Organic Chemistry, 2002 , 67(4), 1045–1056.[1] Link[1]

Sources

Technical Support Center: Handling Protocol for 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl

Case ID: HYGRO-NITRO-001 Status: Active Classification: Technical Advisory / SOP Applicable Compound: 3-Amino-4-(3-nitrophenyl)butan-2-ol hydrochloride Chemical Hazard: Irritant, Hygroscopic, Thermally Sensitive (Nitro group)

Executive Summary & Chemical Context

The Challenge: You are working with a chiral amino-alcohol hydrochloride salt containing a nitro-aromatic moiety . This creates a "perfect storm" for handling difficulties:

-

HCl Salt: The ionic lattice energy is easily disrupted by atmospheric moisture, leading to rapid hydration and deliquescence (turning into a viscous oil).

-

Amino-Alcohol Functionality: The presence of both amine and hydroxyl groups increases hydrogen bonding potential with water.

-

Nitro Group: This introduces thermal instability. Aggressive drying (high heat) poses a decomposition risk.

The Solution: Success relies on Double Containment , Differential Weighing , and Azeotropic Integration . This guide replaces standard handling with a rigorous exclusion protocol.

Module 1: Storage & Environmental Control

Standard Parafilm wrapping is insufficient for long-term storage of this compound.

The "Russian Doll" Containment Protocol

To prevent the formation of hydrates or hydrolysis products, adopt a multi-layer storage strategy.

| Layer | Material | Specification | Function |

| Primary | Amber Glass Vial | Teflon-lined screw cap | UV protection (Nitro group) & chemical resistance. |

| Secondary | Heat-Sealable Bag | Mylar or aluminized plastic | True moisture barrier (Parafilm is permeable to water vapor over time). |

| Tertiary | Desiccator | Vacuum-rated with | Maintains local RH < 10%. |

Environment Setup

-

Ideal: Nitrogen-filled glovebox.

-

Acceptable: Glove bag or handling strictly within a low-humidity fume hood.

-

Critical Rule: Never open the cold vial immediately after removing from the fridge/freezer. Allow it to equilibrate to room temperature (approx. 30–60 mins) inside the desiccator to prevent condensation on the solid.

Module 2: Weighing & Transfer (The "Goo" Prevention)

Problem: The mass on the balance keeps increasing while you watch. Cause: The salt is absorbing atmospheric water faster than you can stabilize the reading. Solution: Weighing by Difference .

Protocol: Weighing by Difference

Do not tare the receiving vessel. Tare the source.

-

Preparation: Dry a glass weighing bottle (or the original vial if small) and the spatula.

-

Initial Mass (

): Place the capped bottle containing the source material on the analytical balance. Record the mass. -

Transfer: Remove the bottle from the balance. Quickly transfer an estimated amount of solid into your reaction vessel. Immediately recap the source bottle.

-

Final Mass (

): Place the capped source bottle back on the balance. Record the mass. -

Calculation:

Why this works: You are measuring the loss of mass from the closed container. The water absorption during the brief transfer happens to the sample in the reactor (which will be dried/solvated anyway) and does not affect the accuracy of the measured weight.

Module 3: Reaction Integration & Recovery

Scenario: The solid has already turned into a sticky oil or "goo" (Deliquescence). Action: Do NOT attempt to scrape it out. You will lose yield and accuracy.

The "Dissolve & Dry" Workflow

Instead of fighting the physical state, use a solvent to transfer the material quantitatively.[1]

-

Solubilization: Add a small volume of anhydrous Methanol (MeOH) directly to the weighing boat or vial containing the "goo." The salt is highly soluble in MeOH.

-

Transfer: Wash the solution into your reaction flask.

-

Azeotropic Drying (The "Reset" Button):

-

If your reaction tolerates MeOH: Proceed.

-

If your reaction requires strict anhydrous/aprotic conditions:

-

Add Toluene (forms azeotrope with MeOH and Water).

-

Rotary evaporate at < 45°C (protect the Nitro group).

-

Repeat 2-3 times until a dry solid or foam remains.

-

Backfill with Argon/Nitrogen.

-

-

Decision Matrix: Handling State

Figure 1: Decision matrix for handling 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl based on physical state.

Module 4: Quality Control (Karl Fischer Titration)

To validate the water content, you cannot use standard Karl Fischer (KF) parameters because this is an amine salt .

-

Interference: Amines can shift the pH of the KF reagent, causing a side reaction that consumes iodine continuously, leading to false-high water readings.[2][3]

-

Protocol Modification:

-

Use a Buffered Solvent (usually containing salicylic acid or benzoic acid) to neutralize the amine and maintain optimal pH (5–7) for the KF reaction [1].

-

If the salt is acidic (HCl excess), ensure the buffer capacity is sufficient to prevent pH dropping < 4, which slows the reaction.

-

FAQ: Troubleshooting

Q: Can I dry the salt in an oven at 100°C? A: NO.

-

Reason: You have a Nitro (

) group and an amine hydrochloride. While HCl salts are generally stable, nitro-aromatics can be thermally sensitive. Furthermore, melting the salt (if -

Recommendation: Use a vacuum oven at 40–45°C max, over Phosphorus Pentoxide (

) or KOH pellets.

Q: The material turned yellow/orange during storage. Is it degraded? A: Likely, yes.

-

Reason: Nitro compounds often darken upon oxidation or photoreaction. Free amines (if HCl was lost) oxidize easily.

-

Check: Run an LC-MS. If the parent mass is correct but color changed, it may be a trace surface impurity. If using for sensitive catalysis, recrystallize (MeOH/Et2O) before use.

Q: My reaction yield is inconsistent. A: Check the Molecular Weight correction.

-

Reason: If your material has absorbed 10% water by weight, you are under-loading your reagent by 10%.

-

Fix: Measure water content (KF titration) and adjust the input mass:

References

-

Mettler Toledo. (n.d.). Karl Fischer Titration of Amines. Retrieved from [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for drying organic salts and azeotropic distillation).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general purification of amine hydrochlorides).

Sources

Removing impurities from crude 3-Amino-4-(3-nitrophenyl)butan-2-ol mixtures

This is Dr. Aris Thorne , Senior Application Scientist at the Separation Technologies Center of Excellence.

Below is the technical support guide you requested for the purification of 3-Amino-4-(3-nitrophenyl)butan-2-ol . This molecule presents a classic "polofunctional" challenge: it possesses a basic primary amine, a polar secondary alcohol, and a sensitive nitro-aromatic system. The presence of two chiral centers (C2 and C3) further complicates purification due to the likely presence of diastereomers (syn and anti).

Ticket Subject: Purification Protocols for Crude 3-Amino-4-(3-nitrophenyl)butan-2-ol Reference Molecule: C₁₀H₁₄N₂O₃ (MW: 210.23 g/mol )

Initial Triage: Diagnostic & Strategy

Before proceeding, compare your crude mixture to the profiles below to select the correct workflow.

| Crude State | Likely Impurities | Recommended Workflow |

| Dark Brown/Black Oil | Tars, inorganic salts, oxidation byproducts. | Protocol A (Acid-Base Rescue) followed by Protocol C. |

| Orange Semi-Solid | Unreacted ketone/aldehyde, trace isomers. | Protocol B (Salt Formation) for direct crystallization. |

| Pink/Red Tint | Oxidation of amine (air exposure). | Protocol D (Stabilization) + Nitrogen flush immediately. |

| Contains "Diamine" | Over-reduced byproduct (Nitro | Protocol C (Chromatography) with pH modification. |

Core Protocols

Protocol A: Acid-Base Extraction (The "Cleanup" Phase)

Objective: Remove non-basic impurities (unreacted nitro-aldol starting materials, neutral tars) without degrading the nitro group.

The Science: The target molecule contains an aliphatic amine (

Step-by-Step Guide:

-

Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE (10 mL per gram of crude). Avoid chlorinated solvents if possible to prevent amine quaternization over long periods.

-

Acid Extraction:

-

Cool the mixture to 0-5°C (Ice bath). Critical: Nitro groups can be thermally sensitive in acidic media.

-

Slowly add 1M HCl until the aqueous layer pH is

1-2. -

Separate the layers.[1][2][3][4][5] Keep the Aqueous Layer (Contains Target).

-

Optional: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.

-

-

Basification & Recovery:

-

Add fresh EtOAc to the aqueous layer.

-

Slowly adjust pH to 10-12 using 2M NaOH or saturated

. -

Observation: The aqueous layer should turn cloudy as the free base precipitates/oils out.

-

Extract 3x with EtOAc.

-

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo (Max bath temp 40°C).

Visualizing the Workflow (Graphviz):

Figure 1: Selective Acid-Base Extraction Logic for Amino Alcohols.

Protocol B: Diastereomer Enrichment (Salt Crystallization)

Objective: Separate syn and anti diastereomers or isolate the solid product from oil. The Science: Diastereomeric salts possess different lattice energies and solubilities. The Oxalate or Hydrochloride salts are most effective for this class of phenyl-butanol derivatives [1].

-

Solvent Selection: Use Isopropanol (IPA) or Ethanol/Diethyl Ether .

-

Salt Formation:

-

Dissolve the free base (from Protocol A) in minimal dry Ethanol.

-

Add Oxalic Acid (1.0 equiv) dissolved in warm Ethanol OR bubble dry HCl gas .

-

Note: Avoid aqueous HCl if possible; water inhibits crystallization of these polar salts.

-

-

Crystallization:

-

Allow to cool slowly to Room Temperature, then 4°C.

-

If oiling occurs (common with nitro compounds), scratch the glass or add a seed crystal.

-

Filter the solid.[4] The mother liquor is enriched in the other diastereomer.

-

Protocol C: Chromatographic Purification

Objective: Remove stubborn impurities like the "over-reduced" diamine (Aniline derivative) or separate isomers if crystallization fails.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase: DCM : Methanol : Ammonium Hydroxide (90:10:1).

-

Why Ammonia? Silica is acidic. Without ammonia, the amine will streak (tailing) due to strong interaction with silanol groups.

Troubleshooting the "Diamine" Impurity: If your synthesis accidentally reduced the nitro group to an amine (forming 3-amino-4-(3-aminophenyl)butan-2-ol), you now have a diamine.

-

Separation Logic: The aniline nitrogen (

) is much less basic than the aliphatic amine ( -

Action: In the acid-base extraction (Protocol A), perform a "pH trick." Extract at pH 6-7 . The aliphatic amine is protonated (water soluble), but the aniline is largely unprotonated (organic soluble). This effectively washes away the diamine impurity if it is the minor component.

Frequently Asked Questions (FAQs)

Q1: My product turns pink/brown overnight. Is it ruined? A: Not necessarily. This is typical oxidative instability of amino-phenols or amino-alcohols.

-

Cause: Trace transition metals or air oxidation of the amine.

-

Fix: Re-dissolve in EtOAc, wash with a dilute solution of Sodium Metabisulfite (antioxidant), dry, and store under Argon/Nitrogen in the freezer.

Q2: I cannot get the salt to crystallize; it just oils out. A: This is the "Oiling Out" phenomenon.

-

Cause: The solvent is too polar, or the mixture contains too much water.

-

Fix: (1) Dry the oil extensively under high vacuum to remove trace water. (2) Use a "vapor diffusion" method: Dissolve the salt in minimal Methanol in a small vial. Place this open vial inside a larger jar containing Diethyl Ether and seal the jar. The ether diffuses into the methanol, slowly forcing crystallization.

Q3: How do I determine the diastereomeric ratio (dr)?

A: Use ¹H NMR in DMSO-d6 or

-

Anti-isomer: Typically larger

values (6-10 Hz). -

Syn-isomer: Typically smaller

values (2-5 Hz). -

Verification: Chiral HPLC using a column like Chiralpak AD-H or OD-H [2].

Decision Matrix for Purification

Use this logic flow to decide your next step.

Figure 2: Purification Decision Matrix.

References

-

BenchChem. (2025).[3] Synthesis and Purification of β-Amino Alcohols and Derivatives.[3] Retrieved from BenchChem Protocols. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 154577634: 3-amino-4-(3-nitrophenyl)butan-2-ol.[6]Link

- Armarego, W. L. F. (2017). Purification of Laboratory Chemicals, 8th Edition. Elsevier.

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[4][7][8][9] Department of Chemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. PubChemLite - 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (C10H14N2O3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. reddit.com [reddit.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Elucidation of 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl

This guide provides an in-depth analysis of the expected ¹H-NMR and ¹³C-NMR spectra of 3-Amino-4-(3-nitrophenyl)butan-2-ol hydrochloride. In the absence of published experimental data for this specific molecule[1], this document serves as a predictive guide for researchers, leveraging established principles of NMR spectroscopy and comparative data from analogous structures. We will dissect the molecule's structure to forecast chemical shifts and coupling constants, offering a robust framework for its identification and characterization.

The structural confirmation of novel compounds is a cornerstone of drug discovery and development. 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl, with its chiral centers and functionalized aromatic ring, presents an interesting case for NMR analysis. The presence of an amino group, a hydroxyl group, and a strongly electron-withdrawing nitro group creates a distinct electronic environment that will be reflected in the NMR spectra. Understanding these spectral signatures is crucial for confirming synthesis and assessing purity.

Predicted ¹H-NMR Spectral Analysis (400 MHz, DMSO-d₆)

The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as a solvent is deliberate. Its ability to dissolve polar compounds like amine hydrochlorides and its property of slowing down the exchange of labile protons (like those on -OH and -NH₃⁺) makes it ideal for observing these signals, which might otherwise be broadened or absent in solvents like D₂O.[2][3]

Key Structural Features and Their Expected ¹H-NMR Signatures:

-

Aromatic Protons (Nitrophenyl Ring): The 3-nitrophenyl group is a substituted aromatic system. The powerful electron-withdrawing nature of the nitro group (-NO₂) significantly deshields the aromatic protons, shifting them downfield. We expect four distinct signals in the aromatic region (typically δ 7.5-8.5 ppm).

-

H-2': This proton is ortho to the nitro group and will be the most deshielded, likely appearing as a singlet or a narrow triplet around δ 8.2-8.4 ppm.

-

H-6': This proton, also ortho to the nitro group, will be similarly deshielded and is expected around δ 8.1-8.3 ppm as a doublet of doublets.

-

H-5': This proton is meta to the nitro group and will appear as a triplet around δ 7.6-7.8 ppm.

-

H-4': This proton, also meta to the nitro group, will be the most upfield of the aromatic signals, appearing as a doublet of doublets around δ 7.5-7.7 ppm.

-

-

Aliphatic Backbone Protons:

-

H-2 (CH-OH): This proton is on the carbon bearing the hydroxyl group. It will be deshielded by the oxygen and is expected to appear as a multiplet around δ 3.8-4.0 ppm.[4] It will be coupled to the adjacent H-3 and the methyl protons at C-1.

-

H-3 (CH-NH₃⁺): The proton on the carbon attached to the protonated amino group will be significantly deshielded due to the positive charge. Its signal is predicted to be a multiplet in the δ 3.4-3.6 ppm range, coupled to H-2 and the benzylic protons at C-4. Protonation of an amine to its ammonium salt form is known to cause a downfield shift in the signals of adjacent protons.[5][6]

-

H-4 (CH₂-Ar): These two benzylic protons are diastereotopic due to the adjacent chiral center at C-3. Therefore, they will have different chemical shifts and will appear as two separate multiplets (or a complex multiplet) between δ 2.8-3.2 ppm. They will be coupled to H-3.

-

-NH₃⁺ Protons: The three protons of the ammonium group will likely appear as a broad singlet around δ 8.5-9.5 ppm. Its chemical shift is highly dependent on concentration and residual water content.

-

-OH Proton: The hydroxyl proton signal is expected to be a doublet (due to coupling with H-2) in the δ 4.5-5.5 ppm range in DMSO-d₆.[3]

-

H-1 (CH₃): The methyl protons are the most upfield, appearing as a doublet around δ 1.0-1.2 ppm due to coupling with H-2.

-

Predicted ¹³C-NMR Spectral Analysis (100 MHz, DMSO-d₆)

In ¹³C-NMR, all unique carbon atoms will give a distinct signal. The use of a proton-decoupled sequence simplifies the spectrum to singlets for each carbon.[7]

-

Aromatic Carbons:

-

C-3' (C-NO₂): The carbon directly attached to the nitro group will be highly deshielded, expected around δ 148-150 ppm.

-

C-1' (C-CH₂): The ipso-carbon attached to the butanol chain will be in the δ 140-142 ppm range.

-

C-2', C-4', C-5', C-6': The remaining aromatic carbons will appear between δ 120-135 ppm.

-

-

Aliphatic Carbons:

-

C-2 (C-OH): The carbon bearing the hydroxyl group is expected in the δ 68-72 ppm range.[4]

-

C-3 (C-NH₃⁺): The carbon attached to the ammonium group will be deshielded and is predicted to be around δ 55-60 ppm. The protonation of the amine causes a downfield shift for the adjacent carbon as well.[2]

-

C-4 (CH₂): The benzylic carbon signal is expected in the δ 38-42 ppm range.

-

C-1 (CH₃): The terminal methyl carbon will be the most upfield signal, appearing around δ 20-23 ppm.

-

Comparative Analysis: The Influence of the Nitro Group

To highlight the spectral influence of the 3-nitro substituent, we can compare our predicted data with that of a similar, non-nitrated analogue, 3-Amino-4-phenylbutan-2-ol .[8]

| Signal | Predicted δ for 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl | Expected δ for 3-Amino-4-phenylbutan-2-ol | Rationale for Difference |

| Aromatic H | δ 7.5 - 8.4 ppm | δ 7.1 - 7.3 ppm | The strongly electron-withdrawing NO₂ group deshields all aromatic protons, causing a significant downfield shift. |

| Benzylic H (H-4) | δ 2.8 - 3.2 ppm | δ 2.6 - 2.9 ppm | The inductive effect of the nitro group, although several bonds away, causes a slight downfield shift of the benzylic protons. |

| Aromatic C (ipso) | δ 140 - 142 ppm | ~δ 138 ppm | The nitro group increases the deshielding of the ipso-carbon. |

| Aromatic C (other) | δ 120 - 150 ppm | δ 126 - 129 ppm | The nitro group introduces significant electronic perturbation, spreading the chemical shifts of the aromatic carbons over a much wider range. |

This comparison clearly demonstrates how the introduction of a powerful functional group like -NO₂ provides a distinct and predictable signature in both ¹H and ¹³C-NMR spectra.

Data Summary Table

| Assignment | Predicted ¹H-NMR Data (ppm) | Predicted ¹³C-NMR Data (ppm) |

| C-1 | 1.0-1.2 (d, 3H) | 20-23 |

| C-2 | 3.8-4.0 (m, 1H) | 68-72 |

| C-3 | 3.4-3.6 (m, 1H) | 55-60 |

| C-4 | 2.8-3.2 (m, 2H) | 38-42 |

| -OH | 4.5-5.5 (d, 1H) | - |

| -NH₃⁺ | 8.5-9.5 (br s, 3H) | - |

| C-1' | - | 140-142 |

| C-2' | 8.2-8.4 (s or t, 1H) | 120-135 |

| C-3' | - | 148-150 |

| C-4' | 7.5-7.7 (dd, 1H) | 120-135 |

| C-5' | 7.6-7.8 (t, 1H) | 120-135 |

| C-6' | 8.1-8.3 (dd, 1H) | 120-135 |

Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets, br s=broad singlet

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.[9]

1. Sample Preparation:

-

Accurately weigh 10-20 mg of the solid 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl sample for ¹H-NMR, and 50-100 mg for ¹³C-NMR, into a clean, dry vial.[9][10]

-

Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.

-

Gently vortex or sonicate the mixture until the sample is completely dissolved, ensuring a homogenous solution.[9][11]

-

Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube.[12] Ensure the solution is free of any particulate matter.

-

The final sample height in the tube should be approximately 4-5 cm.[9]

2. NMR Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[9]

-

¹H-NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C-NMR Parameters:

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to the spectrum.[7]

-

Calibrate the chemical shift scale. For ¹H-NMR in DMSO-d₆, reference the residual solvent peak at δ 2.50 ppm. For ¹³C-NMR, reference the solvent peak at δ 39.52 ppm.

-

Integrate the signals in the ¹H-NMR spectrum to determine the relative proton ratios.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow from sample receipt to final structural confirmation.

Caption: Workflow for NMR analysis of 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl.

This comprehensive guide provides a predictive framework and a practical methodology for the NMR analysis of 3-Amino-4-(3-nitrophenyl)butan-2-ol HCl. By understanding the influence of each functional group and following a rigorous experimental protocol, researchers can confidently elucidate its structure and confirm its identity.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- (n.d.). NMR sample preparation guidelines.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- (n.d.). NMR sample preparation.

- BenchChem. (2025). A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene.

- Couty, F., et al. (n.d.). Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC.

- (2021, February 8). Common NMR experiments and the time it takes to run them.

- (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.

- (2026, February 12). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications.

- (2017, November). Quantitative NMR Spectroscopy.

- ACS.org. (n.d.). NMR Guidelines for ACS Journals.

- (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.

- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow.

- (n.d.). 13C NMR Protocol for Beginners.

- PubChemLite. (n.d.). 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (C10H14N2O3).

- ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?.

- ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt).

- MSU Chemistry. (n.d.). Proton NMR Table.

- (n.d.). Asymmetric Aldol “Reaction in Water” by Ferrocene Amino Acid Conjugates.

- UCL. (n.d.). Chemical shifts.

- (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.

- PubChem. (n.d.). 3(S)-Amino-4-phenyl-butan-2(S)-OL.

- Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges.

- (n.d.). Table of Characteristic Proton NMR Shifts.

- ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Sigma-Aldrich. (n.d.). 4-amino-3-methyl-1-phenylbutan-2-ol.

- OpenOChem Learn. (n.d.). Alcohols.

- PubChem. (n.d.). 4-(3-Nitrophenyl)butan-2-one.

Sources

- 1. PubChemLite - 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (C10H14N2O3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3(S)-Amino-4-phenyl-butan-2(S)-OL | C10H15NO | CID 13949633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. web.uvic.ca [web.uvic.ca]

- 13. chem.as.uky.edu [chem.as.uky.edu]

Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Amino-4-(3-nitrophenyl)butan-2-ol

For Immediate Release to the Scientific Community

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, prepared for researchers, scientists, and drug development professionals, offers an in-depth exploration of the anticipated mass spectrometry fragmentation of 3-Amino-4-(3-nitrophenyl)butan-2-ol , a compound of interest due to its potential applications stemming from its unique combination of amino alcohol and nitroaromatic functionalities.

This document moves beyond a mere listing of potential fragments. As Senior Application Scientists, we aim to provide a causal understanding behind the fragmentation pathways, grounded in the established principles of mass spectrometry and supported by comparative data from analogous structures. By understanding the "why" behind the fragmentation, researchers can more confidently interpret their own experimental data and differentiate between closely related structures.

The Structural Landscape: Predicting Fragmentation Hotspots

The structure of 3-Amino-4-(3-nitrophenyl)butan-2-ol presents a fascinating case for fragmentation analysis. The molecule incorporates three key functional groups that will dictate its behavior under ionization: a secondary alcohol, a primary amine, and a nitrophenyl group. The interplay of these groups governs the stability of the resulting fragment ions. Electrospray ionization (ESI) in positive ion mode is the most probable method for the analysis of this compound, leading to the formation of the protonated molecule, [M+H]⁺, with a predicted m/z of 211.1077.[1]

The most likely sites for fragmentation are:

-

The C-C bonds adjacent to the hydroxyl and amino groups (α-cleavage): These are classic fragmentation pathways for alcohols and amines, leading to the formation of resonance-stabilized ions.[2][3]

-

The benzylic C-C bond: Cleavage at this position is favored due to the formation of a stable benzylic cation.

-

The nitro group: The loss of neutral molecules such as NO₂ (46 Da) and NO (30 Da) is a hallmark of nitroaromatic compounds in mass spectrometry.

-

The hydroxyl group: Dehydration, the loss of a water molecule (18 Da), is a common fragmentation pathway for alcohols.[2][3]

A Tale of Two Pathways: Proposed Fragmentation of 3-Amino-4-(3-nitrophenyl)butan-2-ol

Based on the foundational principles of mass spectrometry and data from related compounds, we can propose two primary fragmentation pathways for the [M+H]⁺ ion of 3-Amino-4-(3-nitrophenyl)butan-2-ol.

Pathway 1: The Amino Alcohol Backbone Fragmentation

This pathway is dominated by the characteristic cleavages of the amino alcohol moiety.

Caption: Proposed Fragmentation Pathway 1 focusing on the amino alcohol core.

Pathway 2: The Nitroaromatic and Benzylic Fragmentation

This pathway highlights the influence of the nitrophenyl group and the benzylic position.

Caption: Proposed Fragmentation Pathway 2 emphasizing the nitrophenyl and benzylic contributions.

Comparative Data: Learning from Analogs

While experimental data for our target molecule is not publicly available, we can draw valuable comparisons from the fragmentation patterns of structurally similar compounds.

| Compound/Fragment | Key Fragmentation Pathways | Reference |

| Amino Alcohols (general) | α-cleavage, Loss of H₂O (dehydration) | [2][3][4] |

| Nitroaromatic Compounds | Loss of NO₂, Loss of NO | [5] |

| Phenylbutanol analogues | Benzylic cleavage, side-chain fragmentation | [6] |

| Aromatic Amino Acids | Loss of NH₃, Loss of (H₂O+CO) | [7][8] |

This comparative data reinforces the proposed fragmentation pathways. The prevalence of α-cleavage and dehydration in amino alcohols, coupled with the characteristic losses from the nitro group, provides a robust framework for interpreting the mass spectrum of 3-Amino-4-(3-nitrophenyl)butan-2-ol.

Experimental Protocol for ESI-MS/MS Analysis

To validate these proposed fragmentation patterns, a detailed experimental approach is necessary. The following protocol outlines a standard procedure for the analysis of 3-Amino-4-(3-nitrophenyl)butan-2-ol using a triple quadrupole or ion trap mass spectrometer.

I. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

II. Liquid Chromatography Method

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

III. Mass Spectrometry Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS).

-

MS1 Scan Range: m/z 50-500.

-

MS/MS Parameters:

-

Precursor Ion: m/z 211.1.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

-

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

This protocol provides a starting point for the analysis. Optimization of collision energy and other source parameters may be necessary to achieve the best fragmentation and signal intensity.

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion: A Predictive Framework for Structural Confirmation

This guide provides a comprehensive, albeit predictive, framework for understanding the mass spectrometric fragmentation of 3-Amino-4-(3-nitrophenyl)butan-2-ol. By leveraging established fragmentation mechanisms of its constituent functional groups and drawing comparisons with analogous structures, we have proposed the most probable fragmentation pathways. The detailed experimental protocol offers a clear path for researchers to obtain empirical data to confirm these predictions. As with any analytical endeavor, the combination of a sound theoretical understanding and rigorous experimental validation is the key to unlocking the structural secrets of novel molecules, thereby accelerating the pace of drug discovery and development.

References

-

PubChem. 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

MassBank. An open-source mass spectral library. [Link]

-

Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429–1437. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Denny, W. A., & Wilson, W. R. (2009). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Bioorganic & Medicinal Chemistry, 17(15), 5486-5494. [Link]

-

Wikipedia. (2023, December 29). Fragmentation (mass spectrometry). [Link]

-

Royal Society of Chemistry. (2016). An efficient and atom-economical route to N-aryl amino alcohols from primary amines Supplementary Information. [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ResearchGate. (2015, August 9). 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. [Link]

-

Eötvös Loránd University. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]

-

Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., Morla, A., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297–1311. [Link]

-

ResearchGate. (2025, August 6). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 3-Amino-2-methyl-4-phenylbutan-2-ol. National Center for Biotechnology Information. [Link]

-

Paizs, B., & Suhai, S. (2005). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 16(10), 1663–1677. [Link]

-

Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

-

National Center for Biotechnology Information. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters, 7(6), 613–618. [Link]

-

Doc Brown's Chemistry. (2025, December 7). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram. [Link]

-

PubChem. 4-(3-Nitrophenyl)butan-2-one. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2010). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 132(12), 4103–4105. [Link]

-

PubChem. 3(S)-Amino-4-phenyl-butan-2(S)-OL. National Center for Biotechnology Information. [Link]

-

SlideShare. (2016, May 20). Fragmentation of different functional groups. [Link]

Sources

- 1. PubChemLite - 3-amino-4-(3-nitrophenyl)butan-2-ol hydrochloride (C10H14N2O3) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 14576997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activity of 3-Nitrophenyl and 4-Nitrophenyl Amino Alcohols: A Guide for Researchers

The Critical Role of Isomerism in Biological Activity

The position of a substituent on a phenyl ring dictates the electronic and steric properties of the molecule. In the case of nitrophenyl amino alcohols, the nitro group (NO₂) is a strong electron-withdrawing group. Its placement at the meta (3-position) versus the para (4-position) has profound implications for the molecule's charge distribution, dipole moment, and overall three-dimensional shape. These differences can significantly impact how the molecule binds to enzyme active sites, cell surface receptors, or other biological targets.